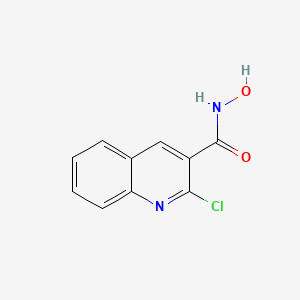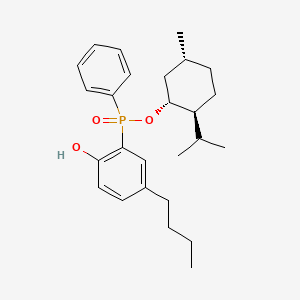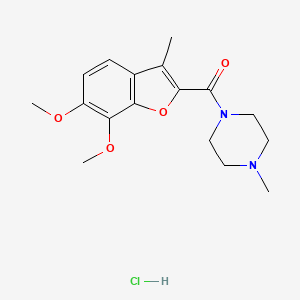
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a morpholine ring, and a chlorobenzylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorobenzylthio group is then introduced via a nucleophilic substitution reaction, where a thiol group reacts with a chlorobenzyl halide. Finally, the morpholine ring is attached through a nucleophilic substitution reaction involving a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzylthio position.
Applications De Recherche Scientifique
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:
- 4-((4-Chlorobenzyl)thio)-5-(4-piperidinyl)-2-phenyl-3(2H)-pyridazinone
- 4-((4-Chlorobenzyl)thio)-5-(4-pyrrolidinyl)-2-phenyl-3(2H)-pyridazinone
These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
5589-89-9 |
|---|---|
Formule moléculaire |
C21H20ClN3O2S |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylsulfanyl]-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-8-6-16(7-9-17)15-28-20-19(24-10-12-27-13-11-24)14-23-25(21(20)26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
Clé InChI |
QOROKUXWXWMEJW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)



![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)

![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)

![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)

